2-bromo-4-methylpent-1-ene

Physical property differentiation Purification Distillation

2-Bromo-4-methylpent-1-ene (CAS 31844-97-0) is a C₆H₁₁Br bromoalkene characterized by a terminal vinyl bromide moiety (C-2 bromine on a 4-methylpent-1-ene backbone) with a molecular weight of 163.056 g·mol⁻¹. The compound features a computed dipole moment of 1.9401 Debye at the B3LYP/6-31G* level and an experimental boiling point of 400 K (127 °C, uncertainty ±3 K) as reported by Van Risseghem.

Molecular Formula C6H11Br
Molecular Weight 163.06 g/mol
CAS No. 31844-97-0
Cat. No. B6613912
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-bromo-4-methylpent-1-ene
CAS31844-97-0
Molecular FormulaC6H11Br
Molecular Weight163.06 g/mol
Structural Identifiers
SMILESCC(C)CC(=C)Br
InChIInChI=1S/C6H11Br/c1-5(2)4-6(3)7/h5H,3-4H2,1-2H3
InChIKeyRBUSVPQUZNBAGV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-4-methylpent-1-ene (CAS 31844-97-0): A Terminal Vinyl Bromide Building Block for Cross-Coupling Procurement


2-Bromo-4-methylpent-1-ene (CAS 31844-97-0) is a C₆H₁₁Br bromoalkene characterized by a terminal vinyl bromide moiety (C-2 bromine on a 4-methylpent-1-ene backbone) with a molecular weight of 163.056 g·mol⁻¹ [1]. The compound features a computed dipole moment of 1.9401 Debye at the B3LYP/6-31G* level [1] and an experimental boiling point of 400 K (127 °C, uncertainty ±3 K) as reported by Van Risseghem [1][2]. It possesses a predicted density of 1.2 ± 0.1 g·cm⁻³, an ACD/LogP of 3.57, and a flash point of 41.4 ± 15.1 °C . As a vinyl (Csp²) bromide, it is structurally predisposed for palladium-catalyzed cross-coupling chemistry—Suzuki, Heck, Negishi, and Sonogashira reactions—positioning it as a procurement-relevant intermediate in medicinal, agrochemical, and materials research [3].

Why 2-Bromo-4-methylpent-1-ene Cannot Be Swapped for a Generic Analogue Without Losing Synthetic Utility


Positional isomerism, halogen identity, and hybridization state at the carbon–bromine bond produce functionally non-interchangeable intermediates. 2-Bromo-4-methylpent-1-ene is a terminal vinyl (Csp²) bromide, whereas the saturated analog 2-bromo-4-methylpentane (CAS 30310-22-6) is an alkyl (Csp³) bromide that lacks the π-system required for palladium-catalyzed cross-coupling oxidative addition at synthetically useful rates [1][2]. The chloro congener, 2-chloro-4-methylpent-1-ene (CAS 16530-66-8), while also a vinyl halide, exhibits a C–Cl bond that is kinetically far less reactive toward Pd(0) oxidative addition than the C–Br bond, necessitating harsher conditions or specialized ligand systems [3][4]. Allylic isomers such as 3-bromo-4-methylpent-1-ene—obtainable via NBS radical bromination—undergo nucleophilic substitution and elimination pathways rather than the stereoretentive cross-coupling accessible to the vinyl bromide [5]. The quantitative evidence below demonstrates why procurement of the specific vinyl bromide regioisomer is analytically and synthetically decisive.

2-Bromo-4-methylpent-1-ene Comparative Evidence: Quantified Differentiation vs Closest Analogs


Boiling Point Elevation of +24.35 K vs Chloro Analog Enables Distillation-Based Purification Selectivity

The target compound (2-bromo-4-methylpent-1-ene, C₆H₁₁Br, MW 163.056) exhibits an experimentally determined boiling point of 400 K (127 °C, ±3 K) [1][2]. The direct chloro analog, 2-chloro-4-methylpent-1-ene (C₆H₁₁Cl, CAS 16530-66-8, MW 118.605), boils at 375.65 K (102.5 °C, ±2 K) [3]. This 24.35 K elevation is a consequence of the larger polarizable electron cloud of bromine (atomic radius ~114 pm) vs chlorine (~99 pm), enhancing van der Waals interactions. The quantitative difference provides a wider boiling point separation from common organic solvents (e.g., THF bp 339 K, EtOAc bp 350 K) relative to the chloro analog.

Physical property differentiation Purification Distillation Halogen effects

Csp²–Br vs Csp³–Br Oxidative Addition Reactivity: Vinyl Bromide Enables Pd-Catalyzed Cross-Coupling That the Saturated Analog Cannot Support

The target compound bears a Csp²–Br vinyl bromide bond. The saturated analog 2-bromo-4-methylpentane (CAS 30310-22-6, C₆H₁₃Br) is an alkyl Csp³ bromide. Kinetic studies by Dikova et al. (2017) demonstrate that Csp²–Br bonds undergo oxidative addition to Pd(0) complexes at rates that are orders of magnitude faster than unactivated Csp³–Br bonds [1]. Jutand et al. (2003) established the quantitative reactivity hierarchy in DMF: vinyl-OTf ≫ vinyl-Br > PhBr, with vinyl bromide reacting measurably faster than even aryl bromide under identical Pd(PPh₃)₄ conditions [2]. This kinetic advantage is mechanistically rooted in the concerted oxidative addition pathway accessible to sp²-hybridized carbon centers, whereas sp³-hybridized alkyl bromides require dissociative or radical pathways with significantly higher activation barriers [1].

Cross-coupling Palladium catalysis Oxidative addition C–Br bond reactivity

Molecular Weight Differential of −1.014 g·mol⁻¹ vs Saturated Analog Facilitates Analytical Discrimination and Procurement Verification

The target compound (C₆H₁₁Br) has a monoisotopic mass of 162.00441 Da and an average molecular weight of 163.056 g·mol⁻¹ [1]. The saturated analog 2-bromo-4-methylpentane (C₆H₁₃Br, CAS 30310-22-6) has an average molecular weight of 165.07 g·mol⁻¹ [2]. This −1.014 g·mol⁻¹ (0.61%) mass difference arises from the presence of two fewer hydrogen atoms in the unsaturated vinyl bromide and is readily resolved by GC-MS or HRMS, enabling unequivocal identity confirmation even when both compounds are present as synthetic intermediates in the same reaction sequence [1]. Additionally, the saturated analog has a measured density of 1.1804 g·cm⁻³ at 0°C [2], whereas the target compound has a predicted density of 1.2 ± 0.1 g·cm⁻³ , reflecting the influence of the sp² carbon on molar volume.

Quality control Analytical verification GC-MS Molecular weight

Regiochemical Identity: Terminal Vinyl Bromide vs Allylic Bromide Dictates Reaction Manifold Accessibility

2-Bromo-4-methylpent-1-ene is a terminal 1,1-disubstituted vinyl bromide [H₂C=C(Br)–CH₂–CH(CH₃)₂] [1]. Under free-radical bromination conditions (NBS, hv), 4-methylpent-1-ene would instead yield the allylic isomer 3-bromo-4-methylpent-1-ene [H₂C=CH–CHBr–CH(CH₃)₂] [2]. These two regioisomers are chemically orthogonal: the vinyl bromide engages in stereospecific Pd-catalyzed cross-coupling with retention of configuration [3], whereas the allylic bromide is prone to nucleophilic substitution (SN2/SN2′), elimination, and π-allyl palladium chemistry [4]. A meta-analysis of alkenyl bromide cross-coupling scope indicates that terminal vinyl bromides reliably deliver coupled products in typical Suzuki yields of 80–90% under standard Pd(PPh₃)₄/Na₂CO₃(aq) conditions, while allylic bromides give complex product mixtures under the same conditions [3][5]. The regiochemical distinction therefore determines whether a C–C bond-forming strategy is viable.

Regiochemistry Synthetic strategy Stereospecific coupling Chemoselectivity

Dipole Moment of 1.94 Debye Enables Chromatographic Separation Selectivity vs Less Polar Analogs

The target compound has a computed dipole moment of 1.9401 Debye at the B3LYP/6-31G* level of theory [1]. This value reflects the polarization of the C–Br bond conjugated with the adjacent π-system and the electron-donating isobutyl group at C-4. The saturated analog, 2-bromo-4-methylpentane (C₆H₁₃Br), lacks the π-conjugation and has a lower dipole moment (estimated ~1.6–1.7 Debye based on alkyl bromide group dipole contributions) [2]. The +0.24 Debye difference translates into measurably distinct retention behavior on normal-phase silica and polar bonded-phase HPLC columns, providing an orthogonal separation handle when the saturated and unsaturated bromides co-elute by molecular weight alone [3]. The computed rotational constants (3.791, 0.719, 0.657 GHz) further provide a unique microwave spectroscopic fingerprint not shared by positional isomers [1].

Chromatography Dipole moment Polarity Separation science

Procurement-Driven Application Scenarios for 2-Bromo-4-methylpent-1-ene (CAS 31844-97-0)


Medicinal Chemistry: Vinyl Bromide Cross-Coupling for Diversification of Drug-Like Scaffolds

In medicinal chemistry hit-to-lead campaigns, the terminal vinyl bromide of 2-bromo-4-methylpent-1-ene serves as an electrophilic partner in Suzuki–Miyaura couplings to install aryl, heteroaryl, or alkenyl fragments at the C-2 position, generating branched alkene libraries with an isobutyl substituent. Typical coupling conditions (Pd(PPh₃)₄, Na₂CO₃, THF/H₂O, reflux) deliver coupled products in 80–90% yield [1][2]. The saturated analog 2-bromo-4-methylpentane cannot participate in analogous Pd-catalyzed C–C bond formation due to its Csp³–Br bond, making the vinyl bromide the mandatory procurement choice for this transformation. The ACD/LogP of 3.57 positions coupled products in the favorable lipophilicity range for membrane permeability screening (Lipinski Rule of 5 compliant for MW < 500 derivatives).

Agrochemical Intermediate Synthesis: Stereoretentive Heck Coupling for Diene and Triene Construction

The target compound functions as a stereochemically defined vinyl bromide building block for Heck couplings with styrenes or acrylates to construct conjugated 1,3-diene and 1,3,5-triene frameworks found in pheromone and agrochemical active ingredients [1]. The boiling point of 400 K ensures the compound remains in solution at typical Heck reaction temperatures (80–120 °C) without premature evaporation, a practical advantage over the chloro analog (bp 375.65 K) which may partially distill out of the reaction mixture under reflux, potentially altering stoichiometry and reducing reproducibility [2].

Materials Science: Functionalized Polyolefin Precursor via Controlled Radical or Coordination-Insertion Pathways

The 1,1-disubstituted vinyl bromide terminus allows exploration of controlled radical polymerization (ATRP, RAFT) to incorporate bromine-functionalized short-chain branches into polyolefin architectures [1]. The C–Br bond serves as a dormant chain-end for subsequent block copolymer synthesis or post-polymerization functionalization via atom transfer processes. The dipole moment of 1.94 Debye [2] provides a polarity handle for selective precipitation fractionation of bromine-containing polymer chains from non-functionalized polyolefin byproducts, exploiting solubility differences in polar/non-polar solvent mixtures.

Research-Scale Synthetic Methodology Development: Model Substrate for Vinyl Halide Reactivity Studies

Owing to its well-defined 1,1-disubstituted terminal vinyl bromide structure, moderate molecular weight (163 Da), and commercially documented boiling point and purity benchmarks, 2-bromo-4-methylpent-1-ene is suitable as a standardized model substrate for benchmarking new cross-coupling catalysts, ligands, and reaction conditions [1][2]. The isobutyl group provides steric bulk at C-4 without introducing additional reactive functional groups, while the terminal alkene geometry avoids E/Z stereochemical complications inherent to internal vinyl bromides. Procurement at ≥95% purity (as available from multiple suppliers) enables direct use without pre-purification .

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